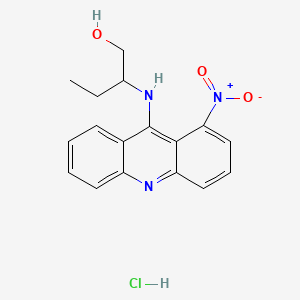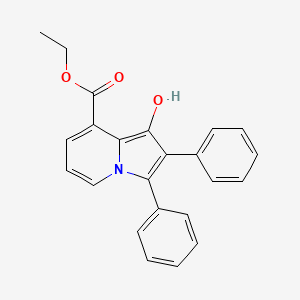![molecular formula C18H30 B14427321 4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-65-7](/img/structure/B14427321.png)
4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-1,1’-bi(bicyclo[222]octane) is a unique compound characterized by its bicyclic structure, which consists of two fused bicyclo[222]octane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. This process yields an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above provides a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-substituted derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Transition metal catalysts are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction.
Nucleophiles: Various nucleophiles can be employed in substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include oxo-substituted bicyclo[2.2.2]octane derivatives, hydrogenated forms, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its stable bicyclic structure. The compound can act as a scaffold for binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved depend on the specific functional groups attached to the bicyclic core .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane: Shares the same bicyclic core but lacks the dimethyl substitution.
Cubane: Another cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity and stability.
Uniqueness: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the design of bioactive molecules and materials .
Eigenschaften
CAS-Nummer |
80060-65-7 |
|---|---|
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-methyl-4-(4-methyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H30/c1-15-3-9-17(10-4-15,11-5-15)18-12-6-16(2,7-13-18)8-14-18/h3-14H2,1-2H3 |
InChI-Schlüssel |
CJCVXCVWPHSXTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


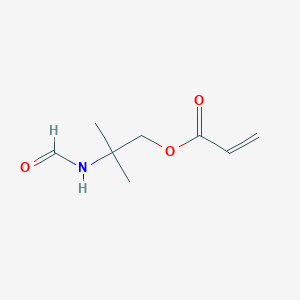
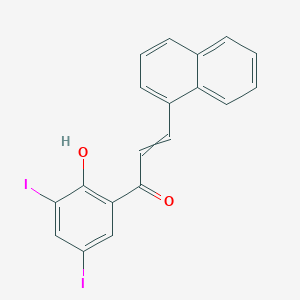
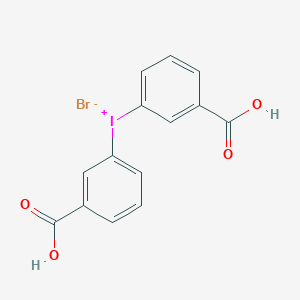
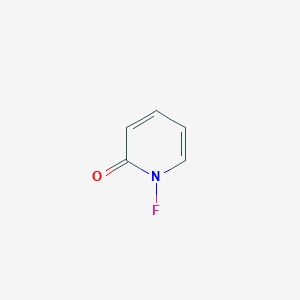
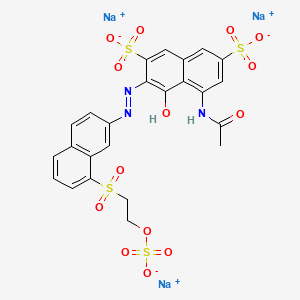
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
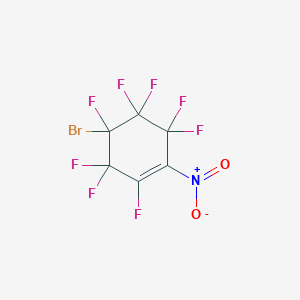
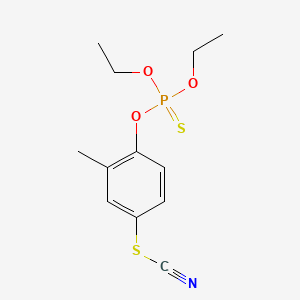
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
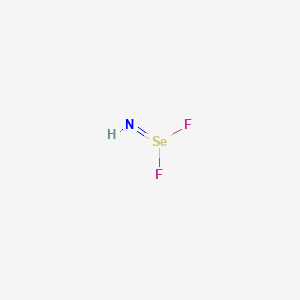
silane](/img/structure/B14427335.png)
